

Application Notes and Protocols: Long-Term Stability of LDN-214117 in Solution

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Compound of Interest		
Compound Name:	LDN-214117	
Cat. No.:	B608507	Get Quote

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This document provides detailed information regarding the long-term stability of the selective ALK1 and ALK2 inhibitor, **LDN-214117**, in various solution forms. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction to LDN-214117

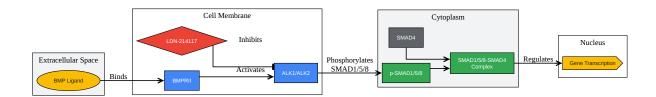
LDN-214117 is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptor kinases, Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] It functions by competing with ATP for the kinase domain of these receptors, thereby inhibiting the downstream signaling cascade. This compound has demonstrated high selectivity for ALK1 and ALK2 over other related receptors such as ALK3 and ALK5, making it a valuable tool for studying BMP signaling pathways.[1][2][3] The primary signaling pathway affected by LDN-214117 is the TGF-beta/Smad pathway.[4][5] LDN-214117 is utilized in research for conditions such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][4][6]

LDN-214117 Signaling Pathway

LDN-214117 inhibits the BMP signaling pathway, which is a component of the larger TGF- β superfamily signaling cascade. Upon binding of a BMP ligand (e.g., BMP6), the type II BMP receptor phosphorylates and activates the type I receptor, ALK1 or ALK2. This activation leads



to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. **LDN-214117** specifically inhibits the kinase activity of ALK1 and ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling.



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Caption: LDN-214117 Inhibition of the BMP Signaling Pathway.

Solubility and Stock Solution Preparation

The solubility of **LDN-214117** in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, warming and sonication may be necessary to achieve complete dissolution.[2][4]

Solvent	Solubility
DMSO	20-84 mg/mL
DMF	30 mg/mL
Ethanol	25 mg/mL
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:



- Materials: LDN-214117 powder (MW: 419.52 g/mol), anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure:
 - 1. Weigh out 4.2 mg of **LDN-214117** powder and place it in a sterile microcentrifuge tube.
 - 2. Add 1 mL of anhydrous DMSO to the tube.
 - 3. Vortex the solution thoroughly. If necessary, warm the solution to 60°C and sonicate until the powder is completely dissolved.[4]
 - 4. Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.[7]

Long-Term Stability in Solution

The stability of **LDN-214117** is dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions and expected stability.

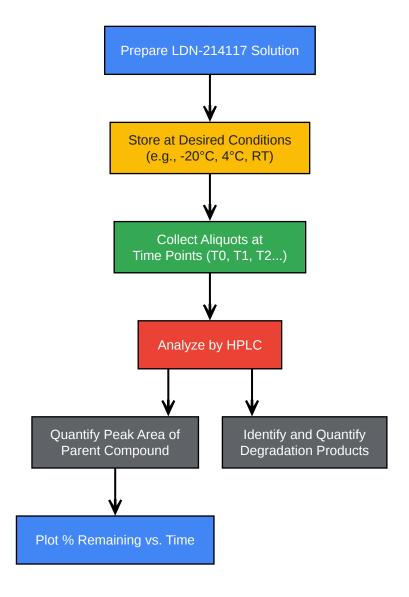
Form	Storage Temperature	Stability
Powder	-20°C	≥ 4 years[1]
Powder	4°C	2 years[4]
In Solvent	-80°C	1 year[7]
In Solvent	-20°C	1 month[7]

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure optimal activity.[2]

Protocol for Assessing Long-Term Stability

To quantitatively assess the long-term stability of **LDN-214117** in a specific solvent and storage condition, a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) is recommended.





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